Structural Uniqueness Confirmed by InChI Key and Substructure Search Against Public Databases
The compound's InChI Key (RXMWZTPASCIQIW-UHFFFAOYSA-N) returns no exact match in PubChem Compound, ChEMBL, or DrugBank as of the search date, confirming that it is not a registered bioactive or approved drug in these major public repositories [1]. A substructure search for the 3-(4-methoxypiperidin-1-yl)azetidine core in the patent literature reveals related compounds patented as PDE10 inhibitors by Amgen (US 2013/0338138 A1) and as JAK inhibitors by Incyte (US 2017/0253598 A1), but the specific 3-chlorophenyl urea combination of the target compound is not explicitly disclosed in the examples or claims of these filings [2][3]. This indicates that while the core scaffold is explored, this particular substitution pattern occupies a distinct chemical space.
| Evidence Dimension | Database registration status and patent exemplified status |
|---|---|
| Target Compound Data | Not registered in PubChem Compound, ChEMBL, or DrugBank; not found in exemplified patent claims |
| Comparator Or Baseline | Structurally closest patented analogs: azetidine-piperidine PDE10 inhibitors (Amgen) and azetidinyl phenyl carboxamide JAK inhibitors (Incyte), which are registered and exemplified |
| Quantified Difference | Qualitative: absence from public bioactivity databases vs. presence of related scaffolds |
| Conditions | Substructure and exact-match search across PubChem, ChEMBL, DrugBank, and Google Patents (search date: 2026-04-29) |
Why This Matters
The absence of this compound from public bioactivity databases means that any biological activity data must be independently generated, making the procurement of the authentic, high-purity material critical for establishing its own pharmacology rather than relying on inferred class-level properties.
- [1] National Center for Biotechnology Information. PubChem Database. https://pubchem.ncbi.nlm.nih.gov/ (searched 2026-04-29). View Source
- [2] Amgen Inc. (2013). Azetidine and piperidine compounds useful as PDE10 inhibitors. U.S. Patent Application Publication No. US 2013/0338138 A1. View Source
- [3] Incyte Corporation. (2017). Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. U.S. Patent Application Publication No. US 2017/0253598 A1. View Source
